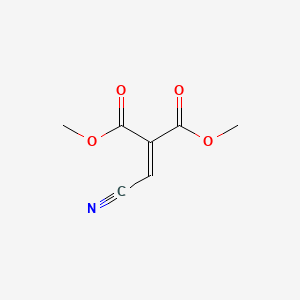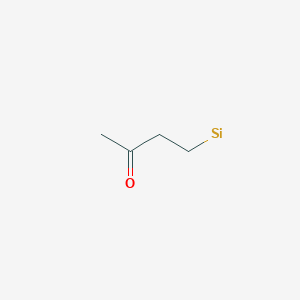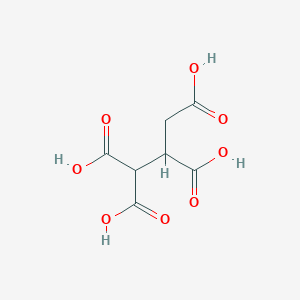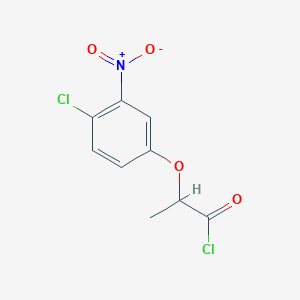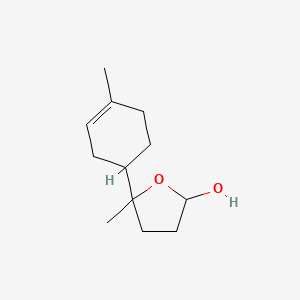
3-Chloro-2-sulfanylpropyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-sulfanylpropyl diethyl phosphate is an organophosphorus compound that features a phosphate group bonded to a 3-chloro-2-sulfanylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-sulfanylpropyl diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 3-chloro-2-sulfanylpropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-sulfanylpropyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted products such as azides or thiocyanates.
Hydrolysis: Diethyl phosphate and 3-chloro-2-sulfanylpropanol.
Applications De Recherche Scientifique
3-Chloro-2-sulfanylpropyl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-sulfanylpropyl diethyl phosphate involves the inhibition of enzymes by forming covalent bonds with active site residues. The phosphate group can mimic the natural substrate of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This inhibition can disrupt normal enzyme function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphorochloridate: Similar in structure but lacks the sulfanyl group.
3-Chloro-2-sulfanylpropanol: Similar in structure but lacks the phosphate group.
O,O-Diethyl S-(2-chloroethyl) phosphorothioate: Similar in structure but has a different alkyl group.
Uniqueness
3-Chloro-2-sulfanylpropyl diethyl phosphate is unique due to the presence of both a chloro and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
62753-19-9 |
|---|---|
Formule moléculaire |
C7H16ClO4PS |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
(3-chloro-2-sulfanylpropyl) diethyl phosphate |
InChI |
InChI=1S/C7H16ClO4PS/c1-3-10-13(9,11-4-2)12-6-7(14)5-8/h7,14H,3-6H2,1-2H3 |
Clé InChI |
PSDYSSVJQGBXGE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCC(CCl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
